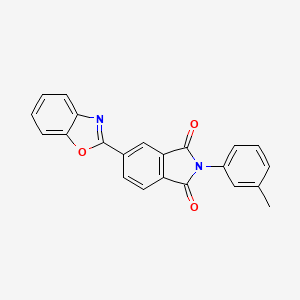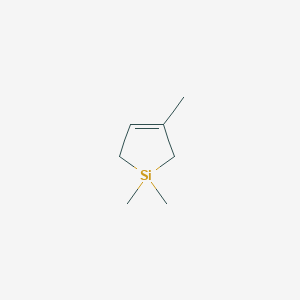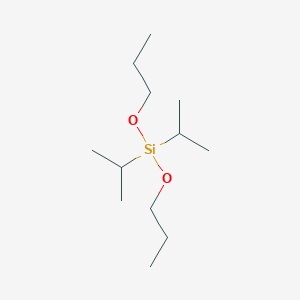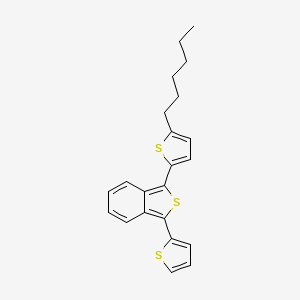
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxazole ring fused to an isoindole structure, with a methylphenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Isoindole: The isoindole ring can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Coupling Reactions: The final step involves coupling the benzoxazole and isoindole intermediates, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of organic semiconductors.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its heterocyclic structure.
Medicine
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The benzoxazole and isoindole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,3-Benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenyl substituent.
2-(3-Methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole ring.
5-(1,3-Benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the benzoxazole and isoindole rings, along with the methylphenyl substituent, makes 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5744-55-8 |
|---|---|
Molekularformel |
C22H14N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H14N2O3/c1-13-5-4-6-15(11-13)24-21(25)16-10-9-14(12-17(16)22(24)26)20-23-18-7-2-3-8-19(18)27-20/h2-12H,1H3 |
InChI-Schlüssel |
UFRCXKJYSZUYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)


![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)


![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
